Sphinx31

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SPHINX31 is a potent and selective inhibitor of serine/arginine-rich protein kinase 1 (SRPK1). This compound has shown significant potential in various scientific research fields, particularly in the study of neovascular eye diseases and cancer .

科学研究应用

SPHINX31 具有广泛的科学研究应用:

作用机制

SPHINX31 通过选择性抑制丝氨酸/精氨酸富含蛋白激酶 1 发挥作用。这种抑制阻止丝氨酸/精氨酸富含剪接因子 1 的磷酸化,导致 mRNA 剪接发生改变,随后基因表达发生改变。 该化合物还降低促血管生成血管内皮生长因子 A 165 a 亚型的表达,该亚型在新血管生成中起着至关重要的作用 .

安全和危害

Sphinx31 is considered toxic and is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact with skin or eyes, it is recommended to wash out with copious amounts of water and seek medical attention .

未来方向

Sphinx31 has shown potential in the treatment of diseases such as neovascular eye disease and cancer . It has been suggested that further development of SRPK inhibitors like this compound could be beneficial for treatment of age-related macular degeneration . Additionally, this compound has been suggested as a potential therapeutic target for overcoming resistance in non-small cell lung cancer .

生化分析

Biochemical Properties

Sphinx31 plays a significant role in biochemical reactions by inhibiting the phosphorylation of serine/arginine-rich splicing factor 1 (SRSF1), an SRPK1 substrate . This interaction affects the expression of various genes, including the pro-angiogenic VEGF-A165a isoform .

Cellular Effects

This compound influences cell function by altering cell signaling pathways and gene expression. Specifically, it decreases the mRNA expression of the pro-angiogenic VEGF-A165a isoform . This change can affect cellular metabolism and other cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the phosphorylation of SRSF1, thereby affecting the expression of various genes .

Metabolic Pathways

This compound is involved in the metabolic pathway of SRPK1, a protein kinase involved in mRNA splicing

准备方法

合成路线和反应条件

SPHINX31 通过多步化学工艺合成。合成涉及形成核心结构,然后引入特定的官能团。具体的合成路线和反应条件是专有的,详细信息没有公开。 已知该化合物是在受控的实验室环境中合成的,以确保高纯度和功效 .

工业生产方法

This compound 的工业生产涉及扩大实验室合成工艺。这包括优化反应条件、使用工业级试剂和使用大型反应器。 然后,使用结晶和色谱等技术对化合物进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型

SPHINX31 主要经历磷酸化抑制反应。 它抑制丝氨酸/精氨酸富含剪接因子 1 (SRSF1) 的磷酸化,SRSF1 是 SRPK1 的底物 .

常用试剂和条件

This compound 涉及的反应中常用的试剂包括二甲基亚砜 (DMSO) 和乙醇。 这些反应通常在受控温度和 pH 条件下进行,以确保最佳活性 .

形成的主要产物

This compound 涉及的反应形成的主要产物是磷酸化蛋白和改变的 mRNA 表达水平。 具体而言,this compound 会降低促血管生成血管内皮生长因子 A 165 a 亚型的 mRNA 表达 .

相似化合物的比较

SPHINX31 由于其作为丝氨酸/精氨酸富含蛋白激酶 1 抑制剂的高度选择性和效力而独一无二。类似的化合物包括:

SRPIN340: 另一种丝氨酸/精氨酸富含蛋白激酶 1 抑制剂,但具有不同的选择性和效力谱.

Indisulam: 一种具有抗癌活性的磺酰胺,它作为分子胶,通过与 CRL4DCAF15 相互作用,诱导剪接因子 RBM39 降解.

SRPKIN-1: 一种丝氨酸/精氨酸富含蛋白激酶 1 和 2 的共价抑制剂,与 this compound 的作用机制不同.

This compound 因其对丝氨酸/精氨酸富含蛋白激酶 1 的特异性抑制及其在新血管眼病和癌症中的潜在治疗应用而脱颖而出 .

属性

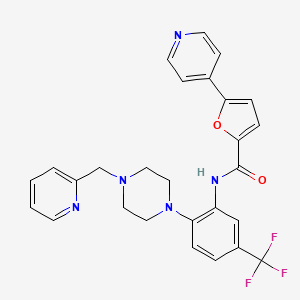

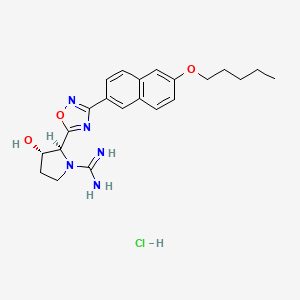

IUPAC Name |

5-pyridin-4-yl-N-[2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-5-(trifluoromethyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3N5O2/c28-27(29,30)20-4-5-23(35-15-13-34(14-16-35)18-21-3-1-2-10-32-21)22(17-20)33-26(36)25-7-6-24(37-25)19-8-11-31-12-9-19/h1-12,17H,13-16,18H2,(H,33,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURLRACCOCGFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(O4)C5=CC=NC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)

![N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide](/img/structure/B610867.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)

![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)